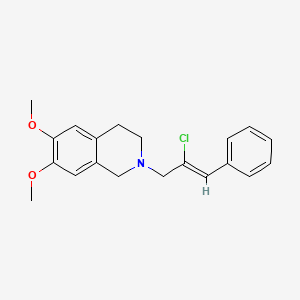![molecular formula C21H27N3 B5620203 9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-9H-carbazole](/img/structure/B5620203.png)
9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbazole derivatives, including compounds similar to 9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-9H-carbazole, typically involves several key steps starting from carbazole itself or its derivatives as precursors. For instance, Salih et al. (2016) describe a process where 9H-carbazole is utilized to prepare new heterocyclic derivatives, demonstrating the versatility of carbazole as a starting material for synthesizing a wide range of compounds with potential antimicrobial activities (Salih, Salimon, & Yousif, 2016).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. Asiri, Khan, & Rasul (2010) have synthesized a carbazole derivative and confirmed its structure using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, showcasing the detailed structural elucidation methods used in the study of these compounds (Asiri, Khan, & Rasul, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-3-24-20-8-5-4-7-18(20)19-15-17(9-10-21(19)24)16-23-12-6-11-22(2)13-14-23/h4-5,7-10,15H,3,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPUFUCZIPCXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCN(CC3)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257602 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5620121.png)
![2-(2-methoxyethyl)-9-[(1-methyl-1H-indol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620128.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5620129.png)
![2-[{[(3R*,4R*)-1-(cyclobutylacetyl)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}(methyl)amino]ethanol](/img/structure/B5620152.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5620161.png)
![5-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5620166.png)
![2-ethyl-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620170.png)
![(3S*,4S*)-4-propyl-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5620177.png)

![ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5620195.png)

![N-(1,3-benzothiazol-2-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620217.png)
![6-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5620218.png)
![8-[(3-chloro-2-buten-1-yl)thio]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5620219.png)